molecular formula C15H13N3O4S B2799401 N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2097866-39-0

N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2799401
CAS No.: 2097866-39-0
M. Wt: 331.35
InChI Key: RAIUPZIXECVNRI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic components, including furan, thiophene, and oxazole rings. These rings are common in many biologically active compounds and materials with interesting properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan and thiophene components could potentially be introduced via palladium-catalyzed cross-coupling reactions . The oxazole ring might be formed through cyclodehydration of an appropriate precursor .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially participate in various interactions, such as pi-stacking or hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of heteroatoms (oxygen, sulfur, and nitrogen) could enhance its polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

Chemical Synthesis Applications

Oxidative Annulation Methods

A study detailed the photoinduced direct oxidative annulation involving derivatives similar to the compound , highlighting a transition-metal-free approach for synthesizing polyheterocyclic compounds, which could be relevant for creating complex molecules for further pharmacological evaluation (Zhang et al., 2017).

Synthesis of Geminally Activated Compounds

Research on the condensation of related furan and thiophenyl derivatives to produce geminally activated nitro dienes offers insights into synthesizing highly functionalized molecules, potentially useful in various chemical and pharmacological studies (Baichurin et al., 2019).

Formation of Novel Pyridine and Naphthyridine Derivatives

Another study explored the dimerization and further reactions of furan-thiophen-2-yl derivatives to yield complex pyridine and naphthyridine structures, demonstrating a method for generating compounds that could have unique biological activities (Abdelrazek et al., 2010).

Pharmacological Research Applications

Antibacterial and Antioxidant Activities

A study synthesized derivatives involving furan and thiophene, which were evaluated for antibacterial, antiurease, and antioxidant activities. This highlights a potential pharmacological application in designing new compounds with antimicrobial and antioxidative properties (Sokmen et al., 2014).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on its specific biological target. If it’s a material, its properties would depend on its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties. For example, if it exhibits interesting biological activity, it could be further developed as a pharmaceutical .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-14(15(20)17-13-5-7-22-18-13)16-9-10(11-3-1-6-21-11)12-4-2-8-23-12/h1-8,10H,9H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIUPZIXECVNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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